REACTION_CXSMILES
|
[OH:1][C:2]1[C:26]([C:27]([CH3:30])([CH3:29])[CH3:28])=[CH:25][C:5]([C:6]([N:8]2[CH2:14][CH2:13][CH2:12][N:11](C(OCC3C=CC=CC=3)=O)[CH2:10][CH2:9]2)=[O:7])=[CH:4][C:3]=1[C:31]([CH3:34])([CH3:33])[CH3:32].[H][H]>[Pd].C(O)(=O)C>[OH:1][C:2]1[C:3]([C:31]([CH3:33])([CH3:32])[CH3:34])=[CH:4][C:5]([C:6]([N:8]2[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[O:7])=[CH:25][C:26]=1[C:27]([CH3:30])([CH3:29])[CH3:28]
|
Name
|
1-(4-hydroxy-3,5-di-tert.-butylbenzoyl)-4-benzyloxycarbonylhomopiperazine
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Quantity
|
46.6 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)N2CCN(CCC2)C(=O)OCC2=CC=CC=C2)C=C1C(C)(C)C)C(C)(C)C
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Name
|
|
Quantity
|
2.3 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
350 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)O
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Type
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CUSTOM
|
Details
|
while stirring at 70°-80° C. for about 7 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst is then filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by distillation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in methylene chloride
|
Type
|
EXTRACTION
|
Details
|
the solution is extracted
|
Type
|
STIRRING
|
Details
|
by shaking with dilute sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
separated off
|
Type
|
WASH
|
Details
|
The organic phase is washed several times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
WAIT
|
Details
|
The residue left after the solvent
|
Type
|
CUSTOM
|
Details
|
has been removed in vacuo
|
Type
|
CUSTOM
|
Details
|
is recrystallized from acetonitrile with the addition of active charcoal
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C(=O)N2CCNCCC2)C=C1C(C)(C)C)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |